Potency Against the Oncogenic AKT1-E17K Mutant: A Direct Comparison
Akt1-IN-3 demonstrates potent inhibition of the AKT1-E17K mutant with an IC50 value of < 15 nM . This potency is comparable to or better than that of pan-AKT inhibitors like capivasertib, which inhibits wild-type AKT1 with an IC50 of 1-3 nM but has a Kd of 8.6 nM for the E17K mutant for a related compound (vevorisertib) . The specificity of Akt1-IN-3 for the mutant form is a critical differentiator from pan-AKT inhibitors that lack mutant selectivity [1].
| Evidence Dimension | Inhibition of AKT1-E17K mutant |
|---|---|
| Target Compound Data | IC50 < 15 nM |
| Comparator Or Baseline | Vevorisertib (pan-AKT inhibitor): Kd = 8.6 nM for AKT1-E17K |
| Quantified Difference | Potency of Akt1-IN-3 is within a similar range (<15 nM vs 8.6 nM), but with a distinct mutant-selective mechanism. |
| Conditions | Biochemical assay (specific assay details not provided in vendor datasheet) |
Why This Matters
For researchers modeling AKT1-E17K-driven cancers, a compound with sub-15 nM potency against the specific oncogenic mutant is essential for achieving target engagement at pharmacologically relevant concentrations without confounding wild-type isoform inhibition.
- [1] Nature. (2025). Mutant-selective AKT inhibition through lysine targeting and neo-zinc chelation. Nature, 637, 205–214. View Source
